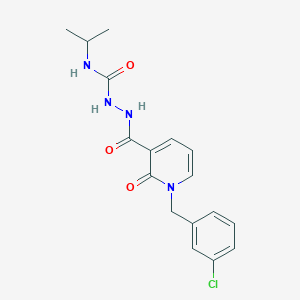

2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide

Description

Properties

IUPAC Name |

1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O3/c1-11(2)19-17(25)21-20-15(23)14-7-4-8-22(16(14)24)10-12-5-3-6-13(18)9-12/h3-9,11H,10H2,1-2H3,(H,20,23)(H2,19,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASOVYSVYOBHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide typically involves multiple steps, starting with the preparation of the dihydropyridine ring. This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the hydrazinecarboxamide moiety through the reaction of the intermediate with isopropylhydrazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorobenzyl group.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting enzymes: Binding to the active site of enzymes and preventing their normal function.

Modulating signaling pathways: Interacting with receptors or other proteins involved in cellular signaling, thereby altering the activity of these pathways.

Inducing oxidative stress: Generating reactive oxygen species (ROS) that can damage cellular components and lead to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Hydrazinecarboxamide Group

2-(1-(3-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide

- Structural Difference : Replaces the isopropyl group with a 4-chlorophenyl ring.

- Higher molecular weight (416.26 g/mol vs. 359.81 g/mol). Potential for enhanced receptor binding via π-π interactions but reduced solubility.

N-(Adamantan-1-yl)-1H-indazole-3-carboxamide (from )

- Structural Difference : Adamantane group introduces extreme rigidity and hydrophobicity.

- Impact : Likely improves metabolic stability but may reduce bioavailability due to poor solubility.

Modifications to the Pyridine Core

1-(3-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid

- Structural Difference : Lacks the hydrazinecarboxamide moiety; terminates in a carboxylic acid.

- Impact :

1-(3-Chlorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile

- Structural Difference : Incorporates a trifluoromethylphenyl group at C6 and a nitrile at C3.

- Molecular weight = 388.78 g/mol; higher hydrophobicity compared to the target compound.

Benzyl Group Modifications

1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1H-pyrrole-3-carboxamide

- Structural Difference : 2,4-Dichlorobenzyl substituent vs. 3-chlorobenzyl.

- Impact :

- Additional Cl atom increases molecular weight and lipophilicity.

- Altered steric and electronic effects may influence binding specificity.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Table 2: Functional Group Impact on Properties

Research Findings and Implications

- Substituent Position : The 3-chlorobenzyl group is a common motif in kinase inhibitors (e.g., patents in ), suggesting its role in hydrophobic pocket binding.

- Hydrazide vs.

- Electron-Withdrawing Groups : Analogs with trifluoromethyl or nitrile groups (e.g., ) exhibit increased metabolic stability but may require formulation adjustments due to poor solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.